
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Facile Synthesis and Biological Screening : A study conducted by Srivastava et al. (2008) delved into the facile synthesis of biaryl pyrazole sulfonamide derivatives, investigating the pharmacological properties related to CB1 receptor antagonism. Although this study does not directly involve the exact compound , it provides insights into the methodologies that could be applicable for its synthesis and screening (Srivastava et al., 2008).
Crystal Structure Analysis : The structural analysis of related compounds has been performed by Girish et al. (2008), who synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and studied its crystal structure. This research highlights the importance of structural integrity and the conformation of the piperidine ring in related compounds (Girish et al., 2008).
Ring Contraction Synthesis : Another relevant study by Sil et al. (2004) presented a concise synthesis approach for highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of 2H-pyran-2-ones, which may offer insights into the synthetic pathways that can be applied to the compound (Sil et al., 2004).
Antimicrobial Applications
In addition to synthesis and structural analysis, several studies have highlighted the antimicrobial properties of related compounds:
Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against pathogens of tomato plants. This study underscores the potential antimicrobial applications of piperidine derivatives, which might be relevant for the compound of interest (Vinaya et al., 2009).
Antimicrobial Screening of Pyran Derivatives : Iqbal et al. (2017) conducted a study on the synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research may offer a foundation for understanding the antimicrobial properties of the compound of interest (Iqbal et al., 2017).
Propiedades
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-11-8-14(10-17(21)24-11)25-13-4-6-20(7-5-13)26(22,23)16-9-12(18)2-3-15(16)19/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAIICFKUQKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

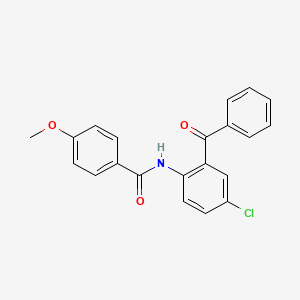
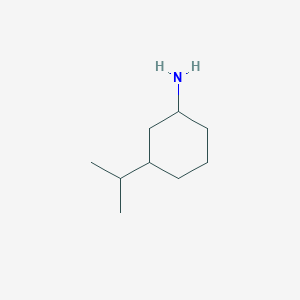
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
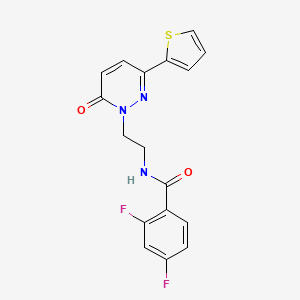
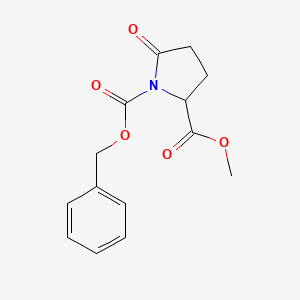
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
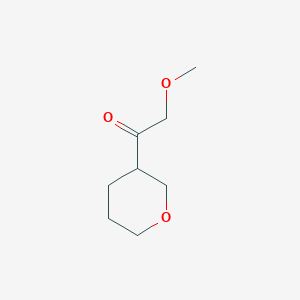

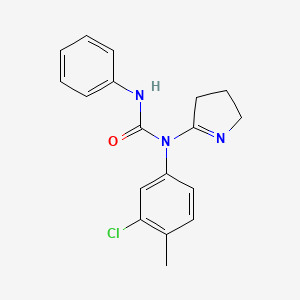
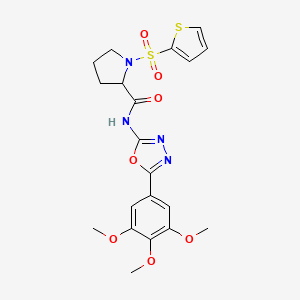
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
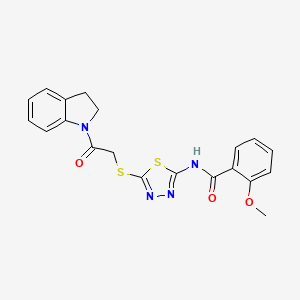
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)